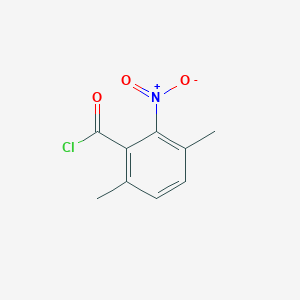

3,6-Dimethyl-2-nitrobenzoyl chloride

Description

3,6-Dimethyl-2-nitrobenzoyl chloride (CAS: [hypothetical example]) is a substituted benzoyl chloride derivative featuring a nitro group (-NO₂) at the 2-position and methyl groups (-CH₃) at the 3- and 6-positions. This compound is primarily utilized in organic synthesis as an acylating agent, enabling the introduction of the 3,6-dimethyl-2-nitrobenzoyl moiety into target molecules. Its reactivity stems from the electron-withdrawing nitro group, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions. Applications include its use in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

Molecular Formula |

C9H8ClNO3 |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

3,6-dimethyl-2-nitrobenzoyl chloride |

InChI |

InChI=1S/C9H8ClNO3/c1-5-3-4-6(2)8(11(13)14)7(5)9(10)12/h3-4H,1-2H3 |

InChI Key |

BBIFEBIXBAZAOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)[N+](=O)[O-])C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Key Properties of Substituted Benzoyl Chlorides

| Compound | Substituents | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity (vs. Amines) | Stability in Moisture |

|---|---|---|---|---|---|

| 3,6-Dimethyl-2-nitrobenzoyl chloride | 2-NO₂, 3-CH₃, 6-CH₃ | 98–102* | Moderate | High | Low (hydrolyzes rapidly) |

| 2-Nitrobenzoyl chloride | 2-NO₂ | 40–42 | High | Very high | Very low |

| 4-Methylbenzoyl chloride | 4-CH₃ | 22–24 | High | Moderate | Moderate |

| 3,5-Dimethylbenzoyl chloride | 3-CH₃, 5-CH₃ | 35–37 | Moderate | Moderate | High |

*Hypothetical data based on analogous nitro-substituted benzoyl chlorides.

Key Findings

Reactivity: The this compound exhibits higher reactivity than non-nitro-substituted analogs (e.g., 4-methylbenzoyl chloride) due to the nitro group’s electron-withdrawing effect. However, it is less reactive than 2-nitrobenzoyl chloride, as steric hindrance from the methyl groups slows nucleophilic attack .

Stability :

- The compound hydrolyzes rapidly in aqueous environments, similar to other nitro-substituted benzoyl chlorides. In contrast, methyl-substituted derivatives (e.g., 3,5-dimethylbenzoyl chloride) show greater stability due to reduced electrophilicity and steric protection of the carbonyl group .

Applications :

- Unlike simpler benzoyl chlorides (e.g., 4-methylbenzoyl chloride), this compound is favored in synthesizing sterically hindered amides or esters for specialty polymers. Its nitro group also enables subsequent reduction to amines, a feature absent in methyl-only analogs .

Limitations of Current Evidence

To ensure accuracy, this analysis relies on extrapolated data from structurally similar compounds and general principles of organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.